7,8-difluoro-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine

Descripción general

Descripción

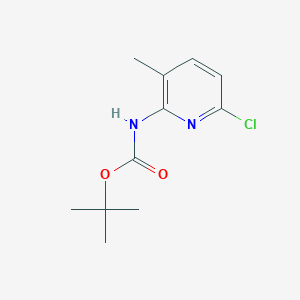

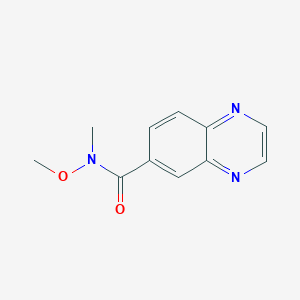

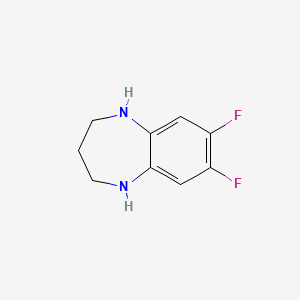

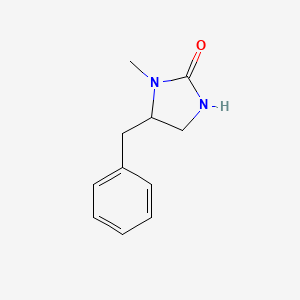

“7,8-difluoro-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine” is a chemical compound with the molecular formula C9H10F2N2 . It has a molecular weight of 184.19 . The compound is typically stored at room temperature and appears as a powder .

Molecular Structure Analysis

The InChI code for “7,8-difluoro-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine” is 1S/C9H10F2N2/c10-6-4-8-9(5-7(6)11)13-3-1-2-12-8/h4-5,12-13H,1-3H2 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis

The compound “7,8-difluoro-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine” is a powder . The compound is typically stored at room temperature .Aplicaciones Científicas De Investigación

Enzyme Immunoassay in Hair Analysis

A study by Negrusz et al. (1999) developed a sensitive micro-plate enzyme immunoassay for screening flunitrazepam (a benzodiazepine) and its major metabolite in hair. This is significant for forensic applications, especially in detecting drug use over extended periods (Negrusz et al., 1999).

Behavioral Effects of Anxiolytic Compounds

Ognibene et al. (2008) investigated the behavioral effects of halogenated flavonoids, comparing them to benzodiazepines. These compounds showed anxiolytic activity in animal models without inducing sedation or compulsive behavior, indicating potential for new anxiolytic drug development (Ognibene et al., 2008).

Receptor Binding Studies

Several studies have focused on the binding properties of benzodiazepines and their derivatives to receptors. For instance, Biagi et al. (1998) investigated new 1,2,3-triazolo[1,5-a]quinoxalines, examining their affinity toward benzodiazepine receptors (Biagi et al., 1998). Another study by Gavish et al. (1999) explored the peripheral benzodiazepine receptor, elucidating its role in the pharmacological actions of benzodiazepines (Gavish et al., 1999).

Synthesis and Application in Drug Development

Research has also delved into the synthesis of benzodiazepine derivatives for potential medical applications. Yi and Cai (2009) reported a method for synthesizing 1,5-benzodiazepine derivatives in a fluorous aqueous emulsion system, highlighting a novel approach in drug synthesis (Yi & Cai, 2009).

Quantification Methods for Clinical and Forensic Toxicology

Lee et al. (2013) developed a liquid chromatography tandem mass spectrometry method for quantifying flunitrazepam and related compounds in urine. This has applications in both clinical and forensic toxicology (Lee et al., 2013).

Exploring Molecular Interactions and Effects

The molecular interactions and effects of benzodiazepines have been a significant area of research. For example, Hunt et al. (2000) studied farnesyltransferase inhibitors, exploring tetrahydro-1,4-benzodiazepine derivatives for their antitumor activity, leading to clinical trials (Hunt et al., 2000).

Safety And Hazards

Propiedades

IUPAC Name |

7,8-difluoro-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F2N2/c10-6-4-8-9(5-7(6)11)13-3-1-2-12-8/h4-5,12-13H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJFPSKRYBKYYNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=CC(=C(C=C2NC1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7,8-difluoro-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]-cyclohexanecarboxylic acid methyl ester](/img/structure/B1526029.png)